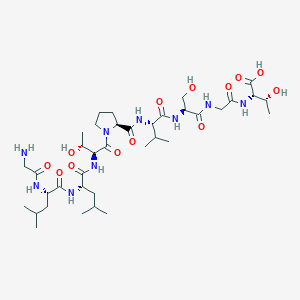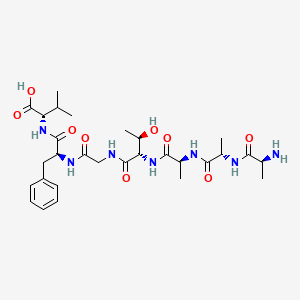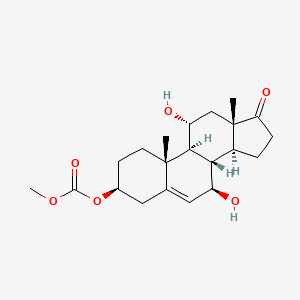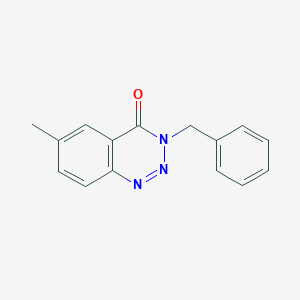![molecular formula C15H21O7P B12595168 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid CAS No. 604003-01-2](/img/structure/B12595168.png)
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid is a complex organic compound with a unique structure that includes a phosphoryl group, a phenylpropoxy group, and a pentanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenylpropyl alcohol with a phosphorylating agent to form the phosphoryl intermediate. This intermediate is then reacted with pentanedioic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce different alcohol derivatives .
Applications De Recherche Scientifique
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, often acting as a binding site for specific proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyphenylphosphinyl-propanoic acid: Shares a similar phosphoryl group but differs in the backbone structure.
2-Carboxyethyl(phenyl)phosphinic acid: Similar in having a carboxyethyl group but with different substituents on the phosphoryl group.
Uniqueness
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
604003-01-2 |
|---|---|
Formule moléculaire |
C15H21O7P |
Poids moléculaire |
344.30 g/mol |
Nom IUPAC |
2-[[hydroxy(3-phenylpropoxy)phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C15H21O7P/c16-14(17)9-8-13(15(18)19)11-23(20,21)22-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
SZCDXRVHERMEJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOP(=O)(CC(CCC(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Thiomorpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B12595094.png)
![[(2-Hexyl-4,5-dimethylcyclohexa-1,4-dien-1-YL)sulfanyl]benzene](/img/structure/B12595097.png)


![3-{4-[(Undec-10-en-1-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B12595104.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B12595108.png)

![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)


![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12595152.png)
